(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid
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Description
“(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid” is a chemical compound that is available for purchase from various suppliers . It is also known by other names such as “((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline” and "Proline, 1-[[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]carbonyl]-, (2S)-" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “this compound”, the molecular weight is 292.29 . Other properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pyrrolidine in Drug Discovery
- Pyrrolidine and its derivatives are extensively used in medicinal chemistry to develop compounds for treating human diseases due to their stereochemical properties and the ability to efficiently explore the pharmacophore space. Their incorporation into bioactive molecules has shown target selectivity and diverse biological profiles, suggesting potential applications for compounds with pyrrolidine structures in novel therapeutic agents (Li Petri et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
- Carboxylic acids, due to their functional groups, play a crucial role in the microbial production of biorenewable chemicals. Their impact on microbes like Escherichia coli and Saccharomyces cerevisiae has been studied, showing that modifications in cell membrane properties and internal pH can increase tolerance to these compounds. This knowledge can aid in engineering more robust strains for industrial applications, highlighting the importance of carboxylic acid research in biotechnology (Jarboe et al., 2013).
properties
IUPAC Name |
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)10-2-1-5-16(10)14(19)15-9-3-4-11-12(8-9)21-7-6-20-11/h3-4,8,10H,1-2,5-7H2,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGZZMZCHBCBDI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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